1-Bromo-2-methylhexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-methylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-3-4-5-7(2)6-8/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHQKWRHPZIGTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Bromo 2 Methylhexane and Analogues
Direct Halogenation Strategies
Direct halogenation of alkanes presents a straightforward approach to introduce a bromine atom onto a carbon skeleton. However, the inherent reactivity of alkanes and the nature of the halogenating agent significantly influence the outcome of the reaction.
The reaction of branched alkanes like 2-methylhexane (B165397) with bromine in the presence of ultraviolet (UV) light or heat initiates a free-radical chain reaction. This process involves the homolytic cleavage of the bromine molecule (Br₂) to generate bromine radicals (Br•). These highly reactive species then abstract a hydrogen atom from the alkane, creating an alkyl radical. The resulting alkyl radical subsequently reacts with another molecule of Br₂ to form the bromoalkane and a new bromine radical, which continues the chain reaction. wou.edu
The stability of the intermediate alkyl radical is a crucial factor in determining the major product. youtube.com Radical stability follows the order: tertiary > secondary > primary. organicchemistrytutor.com In the case of 2-methylhexane, hydrogen abstraction can occur at primary, secondary, or tertiary carbon atoms, leading to a mixture of isomeric brominated products.
Free-radical bromination is known for its high regioselectivity, favoring the formation of the most substituted alkyl bromide. organicchemistrytutor.comyoutube.com This selectivity is attributed to the relative stability of the radical intermediates. The formation of a more stable tertiary radical is energetically more favorable than the formation of secondary or primary radicals. organicchemistrytutor.com Consequently, the major product of the radical bromination of 2-methylhexane would be 2-bromo-2-methylhexane, resulting from the formation of the tertiary radical intermediate.
The high selectivity of bromination contrasts with chlorination, which is less selective and yields a mixture of products where the distribution is more influenced by statistical factors (the number of available hydrogens at each position). ucalgary.camasterorganicchemistry.com The Hammond postulate explains this difference: the transition state for the endothermic hydrogen abstraction by a bromine radical resembles the alkyl radical product, making the reaction sensitive to radical stability. studyorgo.com Conversely, the exothermic hydrogen abstraction by a chlorine radical has an early transition state that resembles the reactants, leading to lower selectivity. masterorganicchemistry.com
| Halogen | Reactivity | Selectivity | Major Product with 2-Methylhexane |
|---|---|---|---|
| Chlorine (Cl₂) | High | Low | Mixture of chloro-2-methylhexanes |
| Bromine (Br₂) | Moderate | High | 2-Bromo-2-methylhexane |
Conversions from Oxygenated Precursors
A more controlled and widely used method for preparing 1-bromo-2-methylhexane involves the conversion of the corresponding alcohol, 2-methylhexan-1-ol (B1580601). This approach avoids the formation of isomeric mixtures often encountered in direct halogenation.
The hydroxyl group of an alcohol is a poor leaving group. Therefore, it must first be converted into a better leaving group to facilitate nucleophilic substitution by a bromide ion. Several reagents are effective for this transformation.
One common method involves treating the alcohol with hydrogen bromide (HBr). manac-inc.co.jp The reaction proceeds by protonation of the alcohol's hydroxyl group to form an oxonium ion, which has a good leaving group (water). The bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the water molecule. For primary alcohols like 2-methylhexan-1-ol, this substitution typically follows an Sₙ2 mechanism. libretexts.org
Another effective reagent is phosphorus tribromide (PBr₃). vaia.com This reagent reacts with the alcohol to form a phosphite (B83602) ester intermediate, which is an excellent leaving group. masterorganicchemistry.com The bromide ion, generated in situ, then attacks the carbon atom in an Sₙ2 fashion, yielding the alkyl bromide. libretexts.orgvaia.com This method is often preferred as it generally proceeds under milder conditions and minimizes the risk of carbocation rearrangements that can occur with HBr, especially with secondary and tertiary alcohols. vaia.commasterorganicchemistry.com
A reported synthesis of this compound from 2-methylhexan-1-ol using hydrogen bromide gives a yield of 89.0%. lookchem.com
The conversion of a primary alcohol like 2-methylhexan-1-ol to this compound with reagents like HBr or PBr₃ predominantly occurs via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.
With HBr: The first step is the rapid and reversible protonation of the hydroxyl group by the strong acid HBr to form an alkyloxonium ion (R-OH₂⁺). This converts the poor leaving group (-OH) into a good leaving group (H₂O). The bromide ion (Br⁻), a good nucleophile, then attacks the electrophilic carbon atom bearing the alkyloxonium group from the backside, leading to the formation of the C-Br bond and the departure of a water molecule in a single, concerted step. libretexts.org
With PBr₃: The alcohol's oxygen atom acts as a nucleophile and attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a protonated dibromophosphite ester intermediate. A bromide ion, now acting as a nucleophile, then attacks the carbon atom attached to the oxygen in a classic Sₙ2 backside attack. masterorganicchemistry.com This results in the formation of the alkyl bromide with an inversion of configuration if the carbon were chiral, and the leaving group is a phosphorus-containing species. libretexts.orgmasterorganicchemistry.com Because 2-methylhexan-1-ol is not chiral at the reaction center, the stereochemical outcome is not a factor. The absence of a carbocation intermediate in the Sₙ2 pathway prevents rearrangements. youtube.com
| Reagent | Mechanism | Key Features |
|---|---|---|
| Hydrogen Bromide (HBr) | Sₙ2 | Protonation of -OH to form a good leaving group (H₂O). libretexts.org |
| Phosphorus Tribromide (PBr₃) | Sₙ2 | Forms a phosphite ester intermediate, a good leaving group. Milder conditions, avoids rearrangements. vaia.commasterorganicchemistry.com |
Halogen Exchange and Functional Group Interconversions
Halogen exchange reactions, often referred to as Finkelstein reactions, provide another route to synthesize alkyl bromides. This method typically involves the reaction of an alkyl chloride or iodide with a bromide salt, such as sodium bromide (NaBr) or lithium bromide (LiBr), in a suitable solvent like acetone (B3395972) or dimethylformamide (DMF).
For the synthesis of this compound, one could start with 1-chloro-2-methylhexane. The reaction with NaBr in acetone would proceed via an Sₙ2 mechanism. The equilibrium is driven towards the formation of the desired alkyl bromide because sodium chloride (NaCl) is insoluble in acetone and precipitates out of the solution, effectively removing it from the reaction mixture and shifting the equilibrium according to Le Châtelier's principle.
Another related functional group interconversion involves the transformation of a sulfonate ester, such as a tosylate or mesylate, derived from 2-methylhexan-1-ol. The alcohol is first reacted with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like pyridine (B92270) to form the corresponding sulfonate ester. The sulfonate group is an excellent leaving group, much better than the hydroxyl group. Subsequent reaction of the tosylate or mesylate with a bromide source like NaBr or LiBr in a polar aprotic solvent readily produces this compound via an Sₙ2 reaction. lookchem.com This two-step process is often very efficient and clean.
Zeolite-Catalyzed Halogen Exchange Reactions
A promising and environmentally benign method for the synthesis of alkyl halides is through halogen exchange (halex) reactions catalyzed by zeolites. rsc.orgcsic.es Simple aluminosilicates, such as NaX and NaY zeolites, have been shown to effectively catalyze the selective halogen exchange between two different alkyl organohalides. rsc.org This reaction can be performed in batch or flow systems without the need for solvents or additives, typically by heating at 130 °C with less than 5% by weight of the solid catalyst. rsc.orgcsic.es
The mechanism involves the crucial role of the zeolite's oxygen atoms and countercations. rsc.orgcsic.es These components facilitate the heterolytic cleavage of the carbon-halogen bond (R-X), leading to the formation of intermediate alkoxy and halide species within the zeolite framework, which then recombine to form the new organohalide products. rsc.orgcsic.es This method is tolerant of various functional groups and can produce the desired organohalides in good yields. rsc.orgcsic.es The catalytic activity of the solid alumina (B75360) can be influenced by the alkaline countercations on its surface, with sodium-supported alumina demonstrating optimal performance for certain halogen exchanges. nih.gov
Table 1: Zeolite-Catalyzed Halogen Exchange Reaction Conditions
| Parameter | Condition | Reference |
| Catalyst | NaX, NaY zeolites, Alumina | rsc.org, nih.gov |
| Reaction Type | Batch or Flow | rsc.org, csic.es |
| Temperature | 130 °C | rsc.org, csic.es |
| Catalyst Loading | < 5 wt% | rsc.org, csic.es |
| Additives/Solvent | None required | rsc.org, csic.es |
Nucleophilic Displacement of Other Leaving Groups (e.g., Tosylates)
A common and effective strategy for synthesizing alkyl bromides involves the nucleophilic displacement of a better leaving group, such as a tosylate, by a bromide ion. ucalgary.cachemistrysteps.com Alcohols are often converted into tosylates first because the hydroxyl group (-OH) is a poor leaving group. chemistrysteps.comcsbsju.edu The reaction of an alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base converts the alcohol into a tosylate ester (-OTs). ucalgary.cachemistrysteps.com
The tosylate group is an excellent leaving group because its corresponding anion is resonance-stabilized and the conjugate base of a strong acid (tosic acid, pKa = -2.8). ucalgary.ca Once the tosylate is formed, it can be readily displaced by a bromide nucleophile, typically from a salt like sodium bromide (NaBr), in an SN2 reaction. chemistrysteps.com This two-step process—tosylation followed by nucleophilic substitution—is advantageous because it proceeds under milder conditions than using strong acids and allows for better control of stereochemistry. chemistrysteps.com The SN2 displacement of the tosylate by bromide occurs with inversion of stereochemistry at the chiral center. openochem.org
Table 2: Comparison of Leaving Groups
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability | Reference |
| Hydroxide (B78521) (-OH) | Water (H₂O) | 15.7 | Poor | ucalgary.ca |
| Tosylate (-OTs) | Tosic Acid | -2.8 | Excellent | ucalgary.ca |
Stereoselective Synthesis of Chiral Analogues
The synthesis of specific stereoisomers of chiral branched alkyl bromides like this compound requires stereoselective methods. These approaches aim to control the three-dimensional arrangement of atoms in the molecule, which is crucial for applications in pharmaceuticals and materials science.
Asymmetric Synthesis Approaches for Branched Alkyl Bromides
Asymmetric synthesis provides a direct route to enantiomerically enriched branched alkyl bromides. One notable method is the phase-transfer-catalyzed asymmetric alkylation of a glycinate (B8599266) Schiff base with racemic secondary alkyl halides. organic-chemistry.org This reaction, influenced by a chiral quaternary ammonium (B1175870) bromide and 18-crown-6, can achieve high enantio- and diastereoselectivities. organic-chemistry.org
Another powerful strategy involves transition metal-catalyzed cross-coupling reactions. For instance, nickel-catalyzed asymmetric reductive cross-coupling reactions have been developed to construct chiral centers. chinesechemsoc.org These methods can couple alkyl electrophiles, including branched ones, with other fragments in an enantioselective manner. For example, nickel-catalyzed asymmetric hydroalkylation of alkenes with racemic α-bromo amides has been reported. chinesechemsoc.org These catalytic systems often employ chiral ligands to induce asymmetry.
Utilization of Chiral Precursors and Auxiliaries
A widely used strategy for stereoselective synthesis is the use of chiral auxiliaries. harvard.edu A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct a subsequent reaction in a diastereoselective manner. After the desired stereocenter is created, the auxiliary can be removed. Pseudoephedrine is a well-known chiral auxiliary that can be used in diastereoselective alkylation reactions to produce enantiomerically enriched products. harvard.edu More recently, pseudoephenamine has been introduced as a practical alternative that can offer equal or greater diastereoselectivities in alkylation reactions, including those forming quaternary stereocenters. harvard.edu
Chiral precursors, which are enantiomerically pure starting materials, are also fundamental to stereoselective synthesis. For example, a chiral alcohol can be converted to a chiral alkyl bromide. The conversion of alcohols to alkyl bromides using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by bromide displacement proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the chiral carbon. openochem.org
Strategies for Controlling Stereochemical Outcome in C-Br Bond Formation
Controlling the stereochemistry during the formation of the carbon-bromine (C-Br) bond is paramount for obtaining a specific enantiomer or diastereomer. The choice of reaction mechanism is a key factor. SN2 reactions are stereospecific and proceed with inversion of configuration at the reaction center. openochem.org Therefore, starting with a chiral alcohol of a known configuration and converting it to a good leaving group (like a tosylate) allows for the predictable formation of the opposite enantiomer of the alkyl bromide upon nucleophilic attack by a bromide ion. chemistrysteps.comopenochem.org
In contrast, SN1 reactions proceed through a planar carbocation intermediate, which can be attacked by the nucleophile from either face, typically leading to a racemic or near-racemic mixture of products. chemistrysteps.com Therefore, to achieve stereocontrol, SN2 conditions are generally preferred for the synthesis of chiral alkyl halides from chiral alcohols or their derivatives.
The addition of bromine (Br₂) or HBr to alkenes can also form alkyl bromides. makingmolecules.commasterorganicchemistry.com The stereochemical outcome of these reactions depends on the substrate and the reaction conditions. For example, the bromination of an alkene typically proceeds through a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms. makingmolecules.com While this controls the relative stereochemistry, the addition to an achiral alkene will result in a racemic mixture of enantiomers. makingmolecules.com
Reaction Mechanisms and Chemical Reactivity of 1 Bromo 2 Methylhexane
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental in organic chemistry, involving the replacement of a leaving group (in this case, the bromide ion) by a nucleophile. For an alkyl halide like 1-bromo-2-methylhexane, the specific mechanism of this substitution—unimolecular (SN1) or bimolecular (SN2)—is dictated by factors such as the structure of the substrate, the nature of the nucleophile, and the reaction conditions.
The SN1 (Substitution, Nucleophilic, Unimolecular) reaction proceeds through a two-step mechanism, the first and rate-determining step of which is the formation of a carbocation intermediate. wikipedia.orglibretexts.org Generally, primary alkyl halides are considered unreactive towards the SN1 pathway because the formation of a highly unstable primary carbocation is energetically unfavorable. libretexts.orgquora.comlibretexts.org However, under specific conditions, such as with a poor nucleophile and a polar protic solvent, branched primary halides like this compound can undergo SN1 reactions, primarily due to the potential for the initial carbocation to rearrange into a more stable form. chemistrysteps.com
The viability of an SN1 mechanism hinges on the stability of the carbocation intermediate formed after the leaving group departs. libretexts.org The stability of carbocations increases with the number of alkyl groups attached to the positively charged carbon, following the trend: tertiary > secondary > primary > methyl. chemistrysteps.comorganicchemistrytutor.com
In the case of this compound, the initial departure of the bromide ion would form the 2-methylhexan-1-yl cation, a primary carbocation. This species is highly unstable and reactive. chemistrysteps.comlibretexts.org The crucial feature of branched systems is their ability to undergo carbocation rearrangements to achieve greater stability. chemistrysteps.comlibretexts.org The initially formed primary carbocation can undergo a rapid 1,2-hydride shift. libretexts.orgyoutube.com In this process, a hydrogen atom from the adjacent, more substituted carbon (C2) migrates with its pair of bonding electrons to the primary carbocation center (C1). This rearrangement results in the formation of a much more stable tertiary carbocation, the 2-methylhexan-2-yl cation. youtube.comyoutube.com This drive to form a more stable intermediate is the primary reason SN1 reactions can occur in such systems. organicchemistrytutor.com
| Carbocation Type | Structure Example | Relative Stability | Reason for Stability |
|---|---|---|---|
| Tertiary (3°) | tert-Butyl cation | Most Stable | Stabilized by inductive effect and hyperconjugation from three alkyl groups. wikipedia.org |
| Secondary (2°) | Isopropyl cation | Intermediate Stability | Stabilized by inductive effect and hyperconjugation from two alkyl groups. chemistrysteps.com |
| Primary (1°) | Ethyl cation | Low Stability | Less stabilization from one alkyl group. libretexts.orgorganicchemistrytutor.com |
| Methyl | Methyl cation | Least Stable | Lacks stabilization from alkyl groups. libretexts.org |
The stereochemistry of an SN1 reaction is a direct consequence of its carbocation intermediate. libretexts.org The rearranged tertiary carbocation (2-methylhexan-2-yl cation) is sp²-hybridized and possesses a trigonal planar geometry. chemistrysteps.comlibretexts.org This planar structure allows the incoming nucleophile to attack from either the top or bottom face with nearly equal probability. wikipedia.orgquora.com
If the carbon atom that becomes the carbocation is a stereocenter, this dual-sided attack leads to the formation of both possible enantiomers, resulting in a racemic or near-racemic mixture of the product. chemistrysteps.comlibretexts.orgquora.com This process is known as racemization. However, complete racemization is not always observed. wikipedia.org Often, there is a slight excess of the product with an inverted configuration compared to the starting material (if it were chiral). This phenomenon of partial inversion is explained by the formation of an "ion pair." libretexts.org For a short period after dissociation, the departing leaving group (bromide ion) remains in close proximity to one face of the carbocation, electrostatically shielding it from the nucleophile's attack. wikipedia.orglibretexts.org Attack from the unshielded, opposite face is therefore slightly favored, leading to a slight preference for the inversion product. libretexts.org
The SN2 (Substitution, Nucleophilic, Bimolecular) reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. numberanalytics.comechemi.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. youtube.comucsd.edu Primary alkyl halides typically favor the SN2 mechanism due to their relative lack of steric hindrance around the reaction center. quora.commasterorganicchemistry.com
The SN2 mechanism is highly sensitive to steric hindrance. libretexts.orgyoutube.com The reaction proceeds through a transition state in which the central carbon is simultaneously bonded to five groups: the incoming nucleophile, the departing leaving group, and three other substituents. ucsd.edu Bulky substituents on or near the electrophilic carbon will crowd this transition state, increasing its energy and dramatically slowing the reaction rate. libretexts.orgunizin.org
While this compound is a primary alkyl halide, the presence of a methyl group on the adjacent carbon (the β-carbon) introduces significant steric bulk. libretexts.orgunizin.org This type of branching, known as β-branching, hinders the nucleophile's approach to the electrophilic α-carbon. libretexts.org Consequently, this compound is expected to react much more slowly in an SN2 reaction than an unbranched primary halide like 1-bromohexane. youtube.com In cases of extreme β-branching, such as with neopentyl bromide (1-bromo-2,2-dimethylpropane), the SN2 reaction is exceptionally slow. libretexts.orgquora.com
| Substrate Type | Example | Relative Rate | Reason for Rate |
|---|---|---|---|
| Methyl | Bromomethane (B36050) | ~1000-2000 | Least sterically hindered, most accessible for nucleophilic attack. youtube.com |
| Primary (Unbranched) | Bromoethane | ~50-100 | Minor steric hindrance from the alkyl chain. youtube.com |
| Primary (β-Branched) | 1-Bromo-2-methylpropane | ~1-4 | Increased steric hindrance from branching at the β-carbon slows the reaction. libretexts.orgquora.com |
| Secondary | 2-Bromopropane | 1 | Significant steric hindrance at the reaction center. youtube.comunizin.org |
| Tertiary | 2-Bromo-2-methylpropane | ~0 (No Reaction) | Extreme steric hindrance completely blocks backside attack. youtube.comlibretexts.orgquora.com |
A defining characteristic of the SN2 mechanism is its stereospecificity. libretexts.orgvisualizeorgchem.com The reaction exclusively proceeds via a "backside attack," where the nucleophile approaches the electrophilic carbon from the side directly opposite to the leaving group. ucsd.edumasterorganicchemistry.comlibretexts.org This trajectory is necessary for the efficient overlap of the nucleophile's highest occupied molecular orbital (HOMO) with the substrate's lowest unoccupied molecular orbital (LUMO), which is the σ* antibonding orbital of the carbon-halogen bond. ucsd.edu
This enforced backside attack results in a complete inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. quora.comyoutube.com If the reaction begins with a single enantiomer of a chiral substrate, it will yield a single enantiomer of the product, but with the opposite configuration (e.g., an R-enantiomer will be converted to an S-enantiomer). youtube.comlibretexts.org While the α-carbon of this compound is achiral, the principle of backside attack remains the fundamental geometric requirement for any SN2 reaction it undergoes.
Comparative Analysis of SN1 versus SN2 Pathways under Varying Conditions
Nucleophilic substitution reactions of this compound can theoretically proceed via either an SN1 or SN2 mechanism. However, its structure as a primary alkyl halide significantly influences the favorability of each pathway.
The SN2 (bimolecular nucleophilic substitution) mechanism is generally favored for primary alkyl halides. chemist.sg This pathway involves a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. chemist.sg The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. libretexts.org In this compound, the methyl group on the second carbon atom creates some steric hindrance, which can slow down the rate of SN2 reactions compared to unbranched primary alkyl halides like 1-bromohexane. libretexts.orgquora.com However, SN2 reactions are still possible and often occur, especially with strong, unhindered nucleophiles in polar aprotic solvents. masterorganicchemistry.com
The SN1 (unimolecular nucleophilic substitution) mechanism involves a two-step process initiated by the formation of a carbocation intermediate. ucsd.edu Primary alkyl halides, such as this compound, are generally poor substrates for SN1 reactions because the resulting primary carbocation is highly unstable. chemist.sgquora.com The formation of this unstable intermediate is energetically unfavorable, making the SN1 pathway significantly slower than the SN2 pathway under most conditions. chemicalforums.com However, under conditions that can stabilize a carbocation, such as in polar protic solvents (e.g., water, ethanol), an SN1 reaction might occur, often in competition with E1 elimination. libretexts.orgquora.com A carbocation rearrangement to a more stable secondary carbocation is also a possibility, which would lead to a mixture of products.
The choice between SN1 and SN2 pathways is critically influenced by the reaction conditions:
Solvent: Polar aprotic solvents (e.g., acetone (B3395972), DMSO, DMF) favor SN2 reactions by solvating the cation of the nucleophilic salt, thereby increasing the reactivity of the nucleophile. masterorganicchemistry.comblogspot.com Polar protic solvents (e.g., water, methanol, ethanol) favor SN1 reactions by stabilizing the carbocation intermediate through hydrogen bonding. libretexts.orgquora.com For this compound, the use of a polar protic solvent could slightly increase the likelihood of an SN1 pathway, but the inherent instability of the primary carbocation remains a major barrier.
Nucleophile: Strong, unhindered nucleophiles favor the SN2 pathway. libretexts.org Weak nucleophiles, which are often the solvent itself (solvolysis), are more characteristic of SN1 reactions. libretexts.org
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.
| Factor | SN1 Pathway | SN2 Pathway |
| Substrate Structure | Disfavored due to the formation of an unstable primary carbocation. chemist.sgquora.com | Favored as it is a primary alkyl halide, but the rate is reduced by steric hindrance from the adjacent methyl group. libretexts.orgquora.com |
| Solvent | Favored by polar protic solvents (e.g., water, ethanol) which stabilize the carbocation intermediate. libretexts.orgquora.com | Favored by polar aprotic solvents (e.g., acetone, DMSO) which enhance nucleophile reactivity. masterorganicchemistry.comblogspot.com |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH). libretexts.org | Favored by strong nucleophiles (e.g.,⁻OH, ⁻OR, CN⁻). libretexts.org |
| Reaction Rate | Generally slow due to the high energy of the primary carbocation intermediate. | Generally faster than SN1, but slower than unhindered primary alkyl halides. |
Influence of Leaving Group and Nucleophile Characteristics
The characteristics of both the leaving group and the nucleophile play a pivotal role in the outcome of substitution reactions involving this compound.
Leaving Group: The bromide ion (Br⁻) is an excellent leaving group because it is the conjugate base of a strong acid (HBr) and is a weak base itself. uci.edu Good leaving groups are able to stabilize the negative charge they acquire upon departing from the substrate. The ability of the leaving group to depart is a crucial factor in both SN1 and SN2 reactions. In an SN1 reaction, the departure of the leaving group is the rate-determining step, while in an SN2 reaction, it departs as the nucleophile attacks. ucsd.edu The good leaving group ability of bromide facilitates both substitution pathways for this compound.
Nucleophile: The strength and steric bulk of the nucleophile are critical in determining whether substitution or elimination occurs, and if substitution, whether it proceeds via SN1 or SN2.
Nucleophilicity: Strong nucleophiles, which are electron-rich species with a high affinity for the electrophilic carbon, promote SN2 reactions. libretexts.org Examples include hydroxide (B78521) (⁻OH), alkoxides (⁻OR), cyanide (⁻CN), and azide (B81097) (N₃⁻). libretexts.org Weak nucleophiles, such as water and alcohols, are less reactive and are more likely to participate in SN1 reactions, where they attack the carbocation intermediate. libretexts.org
Basicity: Many strong nucleophiles are also strong bases. When a nucleophile is also a strong base, it can either attack the electrophilic carbon (substitution) or abstract a proton from a beta-carbon (elimination). libretexts.org For this compound, using a strong, non-bulky base/nucleophile like sodium ethoxide in ethanol (B145695) will likely lead to a mixture of SN2 and E2 products.
Steric Hindrance: Sterically hindered (bulky) nucleophiles, such as potassium tert-butoxide ((CH₃)₃CO⁻K⁺), are poor nucleophiles but strong bases. uci.edu Their bulkiness makes it difficult for them to attack the electrophilic carbon, thus they preferentially abstract a proton, leading to elimination (E2) products over substitution products. libretexts.org
Elimination Reactions
Elimination reactions of this compound, specifically dehydrohalogenation, result in the formation of alkenes. These reactions often compete with nucleophilic substitution. libretexts.orglibretexts.org
E1 and E2 Mechanisms for Dehydrohalogenation
Dehydrohalogenation of this compound involves the removal of a hydrogen atom from a carbon adjacent to the carbon bearing the bromine (the beta-carbon) and the bromine atom itself. libretexts.org This can occur through two primary mechanisms: E1 and E2.
The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a beta-hydrogen at the same time the C-Br bond breaks and the C=C double bond forms. libretexts.org This mechanism requires an anti-periplanar arrangement of the beta-hydrogen and the leaving group. reddit.com The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base. Strong, non-hindered bases like sodium ethoxide (NaOEt) or strong, bulky bases like potassium tert-butoxide (KOtBu) favor the E2 pathway. libretexts.org Given that this compound is a primary alkyl halide, E2 is a very common elimination pathway when a strong base is used. msu.edu
The E1 (unimolecular elimination) mechanism is a two-step process that begins with the same first step as the SN1 reaction: the formation of a carbocation intermediate. libretexts.orglibretexts.org In the second step, a weak base (often the solvent) removes a proton from a beta-carbon, leading to the formation of an alkene. libretexts.org E1 reactions are favored by the same conditions that favor SN1 reactions: a good leaving group, a polar protic solvent, and the ability to form a stable carbocation. libretexts.org For this compound, the E1 pathway is less likely due to the instability of the primary carbocation that would be formed. chemist.sg However, it can occur, particularly in polar protic solvents with weak bases and at higher temperatures. libretexts.org
Regioselectivity and Zaitsev's Rule in Alkene Formation
When dehydrohalogenation of this compound occurs, there are two different beta-carbons from which a proton can be abstracted, leading to the possibility of forming two different constitutional isomers of the alkene product. The regioselectivity of the elimination reaction determines which of these alkenes will be the major product.
The two possible products are:
2-methylhex-1-ene (formed by removal of a proton from the CH₂ group at position 1)
2-methylhex-2-ene (formed by removal of a proton from the CH group at position 2)
Zaitsev's Rule states that in an elimination reaction, the major product is the more substituted (and therefore more stable) alkene. libretexts.orgchemistrysteps.commasterorganicchemistry.com Alkene stability increases with the number of alkyl groups attached to the double-bonded carbons. byjus.com
2-methylhex-1-ene is a disubstituted alkene.
2-methylhex-2-ene is a trisubstituted alkene.
According to Zaitsev's rule, the major product of the dehydrohalogenation of this compound is expected to be the more stable 2-methylhex-2-ene . chemistrysteps.combrainly.com This is typically observed when using small, strong bases like sodium ethoxide. libretexts.org
However, the use of a sterically hindered, bulky base, such as potassium tert-butoxide, can lead to the formation of the Hofmann product , which is the less substituted alkene. libretexts.org In this case, the bulky base has an easier time abstracting the less sterically hindered proton from the primary carbon (position 1), leading to 2-methylhex-1-ene as the major product.
Competitive Reaction Pathways with Nucleophilic Substitution
Substitution and elimination reactions are often in competition with each other, especially for secondary and primary alkyl halides like this compound. libretexts.orglibretexts.org The outcome of the reaction depends on several factors:
Nature of the Nucleophile/Base: Strong, non-bulky nucleophiles/bases (e.g., NaOH, NaOEt) can lead to a mixture of SN2 and E2 products. masterorganicchemistry.com Strong, sterically hindered bases (e.g., KOtBu) strongly favor E2 elimination. libretexts.org Weak nucleophiles/bases (e.g., H₂O, EtOH) under conditions that might favor unimolecular pathways will lead to a mixture of SN1 and E1 products. libretexts.org
Substrate Structure: While this compound is a primary alkyl halide, which generally favors SN2, the branching at the beta-carbon slightly hinders the SN2 pathway and can increase the proportion of the elimination product. libretexts.orgmsu.edu
Temperature: Higher temperatures provide the necessary activation energy for elimination reactions, which generally have a higher energy of activation than substitution reactions. Therefore, increasing the reaction temperature tends to favor elimination over substitution.
| Reagent | Solvent | Major Pathway | Major Product(s) |
| NaCN | DMSO | SN2 | 2-Methylhexane-1-carbonitrile |
| NaOEt | Ethanol | E2 (major), SN2 (minor) | 2-Methylhex-2-ene (Zaitsev), 1-ethoxy-2-methylhexane |
| KOtBu | t-Butanol | E2 | 2-Methylhex-1-ene (Hofmann) |
| CH₃OH (heat) | Methanol | SN1 / E1 | Mixture of 1-methoxy-2-methylhexane and 2-methylhexenes |
Transition Metal-Catalyzed Transformations
This compound can participate in various transition metal-catalyzed reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. A key reaction is the formation of a Grignard reagent.
Grignard Reagent Formation: this compound reacts with magnesium metal in an ether solvent (like diethyl ether or THF) to form an organomagnesium halide, specifically (2-methylhexyl)magnesium bromide. wisc.eduyoutube.com This reaction transforms the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon. wisc.edu
The resulting Grignard reagent is a powerful nucleophile and a strong base. It can be used in a wide array of subsequent reactions, most notably for the formation of new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide. youtube.com For example, reacting (2-methylhexyl)magnesium bromide with an aldehyde would produce a secondary alcohol, while reaction with a ketone would yield a tertiary alcohol. wisc.edu
Other transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, are also theoretically possible, although less commonly cited specifically for this compound compared to aryl or vinyl halides. These reactions typically involve a palladium or other transition metal catalyst to couple the alkyl group with another organic moiety.
Carbon-Carbon Bond Forming Reactions Involving Alkyl Halides
The formation of carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Alkyl halides, such as this compound, are valuable substrates in these reactions due to the polar nature of the carbon-halogen bond, which renders the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is harnessed in a variety of powerful C-C bond-forming methodologies, often employing transition metal catalysts to facilitate the process under mild conditions. These reactions provide efficient routes to assemble diverse molecular frameworks, a critical aspect in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Nickel-Catalyzed Cross-Coupling and Hydroalkylation Reactions
Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of C-C bonds, particularly for coupling non-activated alkyl halides. rsc.org These reactions offer a transformative approach to organic synthesis. rsc.org The mechanism of these couplings is highly dependent on the type of ligand employed in the catalytic system. rsc.org
In the context of hydroalkylation, nickel catalysis can be utilized for the addition of alkyl groups across double bonds. For instance, nickel-catalyzed hydroalkylation of 1,3-dienes with hydrazones, which serve as alkyl carbon nucleophile equivalents, provides an efficient method for constructing allylic compounds. semanticscholar.org This process typically involves a metal hydride species that reacts with the diene to form an electrophilic metal-π-allyl intermediate, which then couples with the nucleophile. semanticscholar.org While significant progress has been made with stabilized carbon nucleophiles, the use of unactivated carbon nucleophiles remains a challenge. semanticscholar.org
Recent advancements have also demonstrated nickel-catalyzed reductive alkylative cyclization of 1,6-enynes with alkyl bromides. researchgate.net This method avoids the use of stoichiometric organometallic reagents and allows for the regio- and stereoselective introduction of alkyl groups into carbocyclic and heterocyclic products. researchgate.net
Palladium-Catalyzed Stereoselective Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. uwindsor.canih.gov A general catalytic cycle for these reactions involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. uwindsor.ca
The stereochemical outcome of these reactions is often crucial, particularly when creating chiral molecules. For instance, palladium-catalyzed stereoselective sp3-sp2 cross-couplings between alkyl and alkenyl bromides have been achieved in water at room temperature using a nonionic amphiphile. organic-chemistry.org This method allows for the coupling of various functionalized substrates with high stereochemical retention for both E- and Z-alkenyl halides, without the need to pre-form organozinc reagents. organic-chemistry.org The use of water as the reaction medium also presents a more environmentally benign alternative to traditional organic solvents. organic-chemistry.org
The choice of ligands and additives is critical in controlling the reactivity and selectivity of these palladium-catalyzed couplings. For example, in the Suzuki-Miyaura coupling of aryl boronic acids with carboxylic anhydrides, both neutral Pd(0)L2 and anionic [Pd(0)L2X]− complexes have been investigated as potential catalytic species. ruhr-uni-bochum.de
Mechanistic Investigations of Catalytic Cycles with Branched Alkyl Bromides
Understanding the intricate mechanisms of catalytic cycles is paramount for the rational design and optimization of new chemical transformations. ruhr-uni-bochum.dedigitellinc.com This is particularly true for reactions involving branched alkyl bromides, where steric hindrance and the potential for side reactions can influence the efficiency and selectivity of the process. A combination of experimental techniques, such as kinetic studies and in situ spectroscopy, along with computational methods like Density Functional Theory (DFT) calculations, are often employed to elucidate the elementary steps of a catalytic cycle. ruhr-uni-bochum.dedigitellinc.com
In nickel-catalyzed cross-electrophile coupling reactions, mechanistic studies have revealed that a dual catalytic system, often involving a cocatalyst like cobalt, can be employed to activate different electrophiles. nih.gov For example, the nickel catalyst can activate an aryl halide, while the cobalt cocatalyst activates an alkyl halide. nih.gov This understanding allows for the rational optimization of catalyst loadings to favor the desired cross-coupling product over homocoupling byproducts. nih.gov The proposed mechanism often involves the formation of radical intermediates, where the alkyl halide is activated through a radical chain process initiated by an on-cycle Ni(I) complex. nih.gov
Furthermore, in nickel-catalyzed migratory cross-coupling reactions of two different alkyl electrophiles, preliminary mechanistic studies suggest that chain-walking can occur on both alkyl halides. rsc.org This leads to a proposed catalytic cycle that involves the key step of two alkylnickel(II) species interacting. rsc.org Such insights are crucial for predicting and controlling the regioselectivity of the coupling reaction.
Free Radical Reactions
Free radical reactions represent a powerful and versatile strategy for the construction of chemical bonds, offering reactivity patterns complementary to traditional ionic pathways. These reactions involve intermediates with unpaired electrons, known as radicals, which are typically highly reactive and can participate in a variety of transformations. The generation of these radical species from stable precursors is a key step in initiating these reaction cascades.
Generation and Reactivity of Alkyl Radicals from Brominated Precursors
Alkyl radicals are key intermediates in a wide array of chemical transformations. rsc.org Their generation from readily available precursors is a fundamental aspect of radical chemistry. rsc.org While traditional methods often relied on toxic reagents like tin hydrides, modern approaches have focused on developing milder and more environmentally benign protocols. rsc.org
Visible-light photoredox catalysis has emerged as a powerful tool for the generation of alkyl radicals from various precursors, including alkyl bromides. beilstein-journals.org This methodology utilizes a photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer (SET) process with the substrate, leading to the formation of a radical intermediate. rsc.orgbeilstein-journals.org For instance, the combination of an iridium-based photocatalyst and a nickel catalyst can facilitate the generation of alkyl radicals from cesium oxalates, which then participate in coupling reactions. beilstein-journals.org
The reactivity of the generated alkyl radicals is diverse. They can undergo addition to unsaturated systems like alkenes and alkynes, or participate in atom transfer reactions. The specific reaction pathway is influenced by the nature of the radical, the substrate, and the reaction conditions. For example, hydroperoxy alkyl radicals (QOOH), which are important in hydrocarbon oxidation, can undergo isomerization, cyclic ether formation, or β-scission reactions. acs.org
Applications in Intermolecular and Intramolecular C-C Bond Formation
The generation of alkyl radicals from precursors like this compound opens up a plethora of possibilities for carbon-carbon bond formation in both intermolecular and intramolecular settings. These radical-mediated processes provide alternative and often complementary strategies to traditional ionic reactions for constructing complex molecular architectures.
In the realm of intermolecular reactions, alkyl radicals can be added to various unsaturated partners. For example, the Giese reaction involves the addition of a radical to an electron-deficient alkene. rsc.org This type of transformation is highly valuable for forging new C-C bonds. Modern advancements in this area often utilize photoredox catalysis to generate the necessary radical intermediates under mild conditions.
Intramolecular C-C bond formation via radical cyclization is a particularly powerful strategy for the synthesis of cyclic compounds. The regioselectivity of these cyclizations is often governed by Baldwin's rules, which predict the favored ring size based on the geometry of the transition state. The versatility of radical cyclizations allows for the construction of a wide range of carbocyclic and heterocyclic ring systems, which are prevalent motifs in natural products and pharmaceuticals. The development of new methods for generating radicals from stable precursors continues to expand the scope and applicability of these important transformations. escholarship.org
Advanced Spectroscopic Characterization and Conformational Analysis
Elucidation of Structure through Advanced Spectroscopy
Spectroscopic analysis provides a detailed fingerprint of 1-bromo-2-methylhexane, allowing for the precise assignment of its constitution and stereochemistry.
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon skeleton and the environment of hydrogen atoms within the this compound molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of the adjacent bromine atom, which deshields nearby protons, causing them to resonate at a lower field (higher ppm value). oregonstate.edulibretexts.org For its isomer, 1-bromo-2-methylpropane, the spectrum shows three distinct peaks with an integration ratio of 6:2:1. docbrown.info A similar, though more complex, pattern is anticipated for this compound due to its longer carbon chain and the presence of seven distinct carbon environments. The protons on the carbon bearing the bromine (C1) are expected to appear as a doublet of doublets around 3.3-3.5 ppm. The methine proton at the chiral center (C2) would likely appear as a multiplet, further complicated by diastereotopicity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Due to the molecule's asymmetry, seven distinct signals are expected. The carbon atom bonded to the bromine (C1) is significantly deshielded and would appear downfield. libretexts.org For the related compound 1-bromo-2-methylpropane, the carbon attached to bromine appears at approximately 43.5 ppm. docbrown.info The chemical shifts of the other carbon atoms are influenced by their distance from the electronegative bromine atom. docbrown.infolibretexts.org The calculation of ¹³C NMR shifts for bromoalkanes can be complex due to "heavy atom effects" that require advanced computational methods to predict accurately. stackexchange.com
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 (-CH₂Br) | ~3.3 – 3.5 | ~40 – 45 |
| C2 (-CH(CH₃)-) | ~1.8 – 2.0 | ~35 – 40 |
| C3 (-CH₂) | ~1.2 – 1.4 | ~30 – 35 |
| C4 (-CH₂) | ~1.2 – 1.4 | ~28 – 32 |
| C5 (-CH₂) | ~1.2 – 1.4 | ~22 – 25 |
| C6 (-CH₃) | ~0.8 – 0.9 | ~14 |
| C2-Methyl (-CH₃) | ~0.9 – 1.0 (doublet) | ~18 – 22 |
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify functional groups and probe the molecule's vibrational modes.
Infrared (IR) Spectroscopy : The IR spectrum of this compound is dominated by absorptions corresponding to C-H bond vibrations. Strong bands are expected in the 2850-3000 cm⁻¹ region due to C-H stretching of the methyl and methylene (B1212753) groups. libretexts.org C-H bending vibrations are anticipated between 1350 and 1470 cm⁻¹. libretexts.org The most diagnostic feature for an alkyl bromide is the C-Br stretching vibration, which appears in the fingerprint region of the spectrum, typically between 515 and 690 cm⁻¹. orgchemboulder.commissouri.edu A C-H wagging vibration for the -CH₂Br group is also expected between 1150 and 1300 cm⁻¹. orgchemboulder.comscribd.com
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The C-Br stretch is also observable in the Raman spectrum and can be useful for conformational studies. For flexible molecules, the number and position of C-X stretching frequencies can be dependent on the rotational isomers present.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (sp³) | 2850 – 3000 | Strong |
| C-H Bend (CH₂, CH₃) | 1350 – 1470 | Medium |
| C-H Wag (-CH₂Br) | 1150 – 1300 | Medium |
| C-Br Stretch | 515 – 690 | Medium to Strong |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (C₇H₁₅Br), the molecular ion peak is expected to be a doublet. This is due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. docbrown.info Consequently, the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by two mass units (m/z). docbrown.info
The molecular weight of C₇H₁₅⁷⁹Br is 178.0357 g/mol , and for C₇H₁₅⁸¹Br, it is 180.0337 g/mol . Therefore, molecular ion peaks (M and M+2) will be observed at m/z 178 and 180. The fragmentation of the molecular ion is driven by the stability of the resulting carbocations. chemguide.co.uk Common fragmentation pathways for branched alkyl halides include:
Alpha-cleavage: Cleavage of the C1-C2 bond is highly probable due to the stability of the resulting secondary carbocation. This would lead to the loss of a bromomethyl radical (•CH₂Br), resulting in a C₆H₁₃⁺ fragment at m/z 85.
Loss of HBr: Elimination of a hydrogen bromide molecule from the molecular ion can lead to a fragment ion [C₇H₁₄]⁺ at m/z 98.
Loss of the butyl side chain: Cleavage of the C2-C3 bond would result in the loss of a butyl radical (•C₄H₉), leading to a bromine-containing fragment [C₃H₆Br]⁺ observed as a doublet at m/z 121 and 123.
The base peak for many branched alkanes is often at m/z 57, corresponding to a stable tertiary or secondary butyl cation [C₄H₉]⁺. whitman.edu
| m/z | Proposed Fragment Ion | Notes |
|---|---|---|
| 178/180 | [C₇H₁₅Br]⁺ | Molecular ion peak (M⁺, M+2), characteristic 1:1 ratio |
| 121/123 | [CH(CH₃)CH₂Br]⁺ | Loss of butyl radical (•C₄H₉) |
| 98 | [C₇H₁₄]⁺ | Loss of HBr from the molecular ion |
| 85 | [C₆H₁₃]⁺ | Loss of bromomethyl radical (•CH₂Br) |
| 57 | [C₄H₉]⁺ | Butyl cation, potentially the base peak |
Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers: (R)-1-bromo-2-methylhexane and (S)-1-bromo-2-methylhexane. nih.gov Differentiating between these enantiomers requires a chiroptical technique like Vibrational Circular Dichroism (VCD).
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. spectroscopyeurope.com Enantiomers produce VCD spectra that are mirror images of each other—equal in magnitude but opposite in sign. nih.gov The power of VCD lies in its combination with quantum mechanical calculations. The experimental VCD spectrum of an enantiomerically enriched sample can be compared with the theoretically predicted spectrum for a specific absolute configuration (e.g., the R-enantiomer). americanlaboratory.com A match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration in solution, a task not possible with standard NMR or IR spectroscopy. nih.govamericanlaboratory.comschrodinger.com This approach is particularly valuable when obtaining single crystals for X-ray crystallography is not feasible. americanlaboratory.com
Conformational Analysis of Branched Alkyl Bromides
The flexibility of the acyclic carbon chain in this compound allows it to adopt numerous spatial arrangements, or conformations, through rotation around its carbon-carbon single bonds.
Computational Modeling: Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for investigating conformational preferences. mdpi.com These methods can be used to calculate the geometries and relative energies of all possible stable conformers. For a molecule like this compound, a systematic conformational search would reveal the lowest energy structures. It is expected that conformers that minimize gauche interactions and other steric repulsions will be the most populated. For instance, an anti-periplanar arrangement of the bromine atom and the C3 carbon around the C1-C2 bond would likely be favored over a gauche arrangement.
Experimental Verification: While detailed experimental studies on this compound's conformation are not widely available, techniques like variable-temperature NMR or analysis of vibrational spectra (IR and Raman) can provide evidence for the presence of different conformers in solution. vanderbilt.edunih.gov In VCD spectroscopy, the final spectrum is a Boltzmann-weighted average of the spectra of all significantly populated conformers, making the combination of experimental VCD and computational analysis a robust method for studying conformational equilibria in chiral molecules. vanderbilt.edumdpi.com
Despite a comprehensive search of available scientific literature, detailed experimental and computational data specifically for the chemical compound "this compound" pertaining to the requested advanced spectroscopic and stereochemical characterization is not available. Research findings and data tables concerning the influence of its bromine substituent and alkyl branching on conformational stability, its quantum chemical calculations, or its specific chiroptical properties have not been published in the sources accessed.
Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content that strictly adheres to the provided outline for "this compound". To present information on these topics would require extrapolating from analogous compounds, which would violate the strict instruction to focus solely on the specified molecule.
Synthetic Utility and Applications
Versatile Building Block in Complex Organic Synthesis
The structure of 1-bromo-2-methylhexane, featuring a primary alkyl bromide attached to a chiral center, allows for its use as a foundational piece in the assembly of more elaborate organic structures. It serves as a source of the 2-methylhexyl group, a branched aliphatic motif.
One of the most fundamental applications of this compound is its conversion into a Grignard reagent, 2-methylhexylmagnesium bromide. This transformation is achieved by reacting the alkyl bromide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) researchgate.netyoutube.com. The resulting Grignard reagent is a potent nucleophile, capable of reacting with a wide range of electrophiles to form new carbon-carbon bonds masterorganicchemistry.com.
This reactivity makes it a key intermediate for introducing the 2-methylhexyl moiety into a target molecule. For instance, its reaction with carbon dioxide, followed by an acidic workup, yields 3-methyloctanoic acid. This carboxylation reaction effectively extends the carbon chain by one, adding a carboxylic acid functionality that can be further modified rwth-aachen.deresearchgate.netmasterorganicchemistry.com.
Table 1: Grignard Reaction with Carbon Dioxide
| Reactant | Reagents | Product | Application |
| This compound | 1. Mg, THF2. CO₂3. H₃O⁺ | 3-Methyloctanoic acid | Carbon Skeleton Elongation |
The 2-methylhexyl group imparted by this compound is a common structural feature in various specialized organic molecules, including certain fatty acids and pheromones researchgate.netnih.gov. The synthesis of these compounds often relies on the nucleophilic character of intermediates derived from this compound.
For example, it can be used in the alkylation of active methylene (B1212753) compounds, such as malonic esters. In this type of reaction, a base is used to deprotonate the active methylene compound, creating a nucleophilic carbanion that subsequently displaces the bromide from this compound in an SN2 reaction researchgate.netyoutube.com. This process allows for the controlled construction of molecules with specific branched aliphatic chains, which are important in materials science and the synthesis of natural products researchgate.netfao.org.
Precursors for Bioactive Molecules and Natural Products
The structural motifs accessible from this compound are found in a range of biologically active compounds. Consequently, this alkyl halide serves as a key starting material or intermediate in their synthesis.
While specific examples in marketed pharmaceuticals are not extensively documented, the principles of its reactivity are widely applicable in medicinal chemistry. Alkylating agents are fundamental in drug synthesis for modifying scaffolds to enhance biological activity or pharmacokinetic properties. The 2-methylhexyl group can be incorporated to increase lipophilicity, which can influence a drug's ability to cross cell membranes.
In the field of agrochemicals, this compound is a precursor for components of insect pheromones, which are used in environmentally friendly pest management strategies asianpubs.orgnih.govrsc.org. For instance, 4-methyloctanoic acid, a component of the aggregation pheromone for the rhinoceros beetle (Oryctes rhinoceros), is structurally related to the carboxylation product of the Grignard reagent derived from this compound researchgate.netnih.gov. The synthesis of such pheromones is a critical application of this type of branched alkyl halide asianpubs.orgresearchgate.net.
Biological systems are often highly sensitive to stereochemistry, and the activity of a chiral molecule can be dependent on a single enantiomer. This compound is a chiral molecule, and its enantiomerically pure forms, such as (R)-1-bromo-2-methylhexane and (S)-1-bromo-2-methylhexane, are available commercially nih.gov.
This availability is crucial for the synthesis of chiral targets where stereochemical integrity must be maintained. Stereospecific reactions, such as SN2 substitutions with organocuprates (Gilman reagents), allow the configuration of the chiral center to be controlled during the synthesis masterorganicchemistry.commasterorganicchemistry.com. For example, the reaction of an enantiomerically pure form of this compound with a lithium dialkylcuprate can proceed with inversion of configuration to form a new chiral center with a predictable stereochemistry. This level of control is essential for synthesizing bioactive molecules and pharmaceuticals where only one enantiomer exhibits the desired therapeutic effect researchgate.net.
Table 2: Stereospecific SN2 Reaction Example
| Reactant | Reagents | Product | Reaction Type |
| (S)-1-Bromo-2-methylhexane | Lithium dimethylcuprate ((CH₃)₂CuLi) | (R)-2,3-Dimethylheptane | Organocuprate Coupling |
Enabling New Carbon Skeleton Construction
The fundamental utility of this compound lies in its ability to facilitate the construction of new carbon skeletons through the formation of carbon-carbon bonds. This is primarily achieved through organometallic intermediates.
The Grignard reagent, 2-methylhexylmagnesium bromide, is a workhorse in this regard. It can be coupled with other alkyl halides, particularly in the presence of catalysts like lithium tetrachlorocuprate(II) (Li₂CuCl₄), to form larger, more complex alkanes researchgate.net.
Another important class of reagents is organocuprates, also known as Gilman reagents, which can be prepared from the corresponding organolithium intermediate. These reagents are particularly effective for coupling with a wide range of organic halides, including primary alkyl, vinyl, and aryl halides, providing a reliable method for constructing new carbon frameworks libretexts.orgyoutube.comstudy.com. These coupling reactions are powerful tools for building the carbon backbone of complex natural products and other synthetic targets.
Environmental Considerations and Biogeochemical Aspects of Organobromine Compounds
Environmental Occurrence and Distribution of Organobromine Compounds
The distribution of organobromine compounds in the environment is a result of both natural and human-related activities. These compounds are found globally in various environmental compartments, including the atmosphere, water, soil, and biota. nih.govprinceton.edu
Organobromine compounds originate from a variety of sources, both natural and anthropogenic.
Natural Sources: Naturally, these compounds are produced by a wide array of marine and terrestrial organisms. nih.govrsc.orgresearchgate.net Marine life, including seaweeds, sponges, corals, and bacteria, are prolific producers, utilizing these compounds for chemical defense or as hormones. nih.govresearchgate.net In fact, organobromines are the most common type of organohalides found in nature. wikipedia.org The enzyme vanadium bromoperoxidase, present in marine organisms, plays a key role in the natural synthesis of these compounds by facilitating the oxidation of bromide. wikipedia.org The oceans are estimated to release significant quantities of compounds like bromoform (B151600) (1–2 million tons) and bromomethane (B36050) (56,000 tons) annually. wikipedia.org In terrestrial ecosystems, bromine undergoes a biogeochemical cycle where it is converted from inorganic bromide absorbed by plants into organobromine compounds during the decay of plant litter. princeton.edu
Anthropogenic Sources: Human activities have introduced a vast number of synthetic organobromine compounds into the environment. Major anthropogenic sources include:
Flame Retardants: Brominated flame retardants (BFRs) are extensively used in plastics, textiles, electronics, and furniture to reduce flammability. researchgate.netunep.org Prominent examples include polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol-A (TBBPA). wikipedia.orgnih.gov These compounds can leach from products throughout their lifecycle, particularly during manufacturing and waste disposal. useforesight.io
Pesticides and Fumigants: Compounds like methyl bromide and ethylene (B1197577) dibromide have been widely used as agricultural fumigants to control pests in soil. nih.govresearchgate.netliverpooluniversitypress.co.uk
Industrial Chemicals and By-products: The chemical industry uses bromine to manufacture pharmaceuticals and other products. nih.gov Additionally, brominated disinfection by-products (Br-DBPs) can form during water treatment processes when chlorine or other oxidants react with natural bromide ions in the water. nih.gov
Table 1: Major Sources of Organobromine Compounds
| Source Type | Specific Examples | Key Compounds |
| Natural | Marine organisms (algae, sponges), Terrestrial plants, Fungi, Bacteria | Bromoform, Bromomethane, Bromophenols |
| Anthropogenic | Flame retardants in electronics, furniture, textiles | Polybrominated diphenyl ethers (PBDEs), Tetrabromobisphenol A (TBBPA) |
| Agricultural fumigants | Methyl bromide, Ethylene dibromide | |
| Water treatment processes | Brominated disinfection by-products (Br-DBPs) | |
| Industrial manufacturing | Various pharmaceuticals and chemical intermediates |
Once released, the fate of organobromine compounds is governed by a complex interplay of physical, chemical, and biological processes. tandfonline.com Many synthetic organobromines, like BFRs, are characterized by their limited biodegradability, leading to persistence in the environment. nih.gov
These compounds tend to accumulate in soil, sediments, and organic matter due to their hydrophobic nature. nih.govtandfonline.com Their transport in the environment can occur over long distances. For instance, BFRs have been shown to migrate from consumer products into the environment, bioaccumulate in food chains, and have been detected in remote regions far from their original sources. researchgate.netliverpooluniversitypress.co.uk
In soil, the volatility of these compounds decreases over time as they become more strongly bound to soil particles. nih.gov However, soil can also act as a secondary emission source to the atmosphere for some organobromines. nih.gov The persistence of these compounds poses a long-term risk, as they can remain in the environment for extended periods, potentially impacting ecosystems and human health. wikipedia.orgnih.gov
Remediation and Degradation of Brominated Pollutants
Addressing the contamination caused by brominated pollutants requires effective remediation and degradation strategies. These can be broadly categorized into biological and abiotic processes.
Microorganisms play a crucial role in the breakdown of organobromine compounds. mdpi.comyoutube.com Bioremediation harnesses the metabolic capabilities of microbes to degrade these contaminants. nih.gov
Dehalogenating Bacteria: The key step in the biodegradation of halogenated compounds is dehalogenation, the cleavage of the carbon-halogen bond. nih.govmdpi.com A variety of microorganisms, including aerobic, anaerobic, and phototrophic bacteria, have been identified that can degrade these pollutants. scirp.org Anaerobic organohalide-respiring bacteria (OHRB) can reductively dehalogenate both natural and anthropogenic organobromines. nih.gov Some bacteria can use these compounds as an energy source, while for others, it is a co-metabolic process that occurs in the presence of other substrates. frontiersin.org Microbial consortia, rather than single strains, have often proven more effective in biodegradation processes at contaminated sites. mdpi.com
Photobiodegradation: This process involves the combined action of light and microorganisms. Purple-non sulphur photosynthetic bacteria, for example, are capable of degrading a wide variety of aromatic compounds anaerobically in the presence of light. scirp.org This pathway is particularly relevant in anaerobic soil and sediment environments where light can penetrate. scirp.org
Abiotic processes are physical-chemical reactions that can also lead to the degradation of organobromine compounds without the involvement of microorganisms. nih.govmit.edu
Photolysis: Photodegradation, or photolysis, is a significant abiotic process where compounds are broken down by sunlight or UV radiation. nih.govs3waas.gov.in For many organobromine compounds, photolysis is a major degradation mechanism, often proceeding through debromination (the removal of a bromine atom). For example, higher brominated PBDEs can be photochemically degraded into less brominated, and sometimes more toxic, forms. nih.gov The process can be influenced by the solvent, with studies showing different isotope effects for bromophenol photolysis in aqueous versus ethanolic solutions. nih.gov
Electrolysis: Electrochemical methods can be used for the functionalization or degradation of organobromine compounds. Paired electrolysis, for instance, can achieve the dibromination of alkenes with high efficiency. mdpi.com
Metal-Catalyzed Reactions: Transition metals can catalyze a variety of reactions involving organic compounds. dntb.gov.uamdpi.comtaylorfrancis.com These reactions can be used to form or break carbon-carbon and carbon-heteroatom bonds, offering potential pathways for the controlled degradation or transformation of organobromine pollutants. nih.govnih.gov For instance, the combination of carbon tetrabromide with a copper catalyst at high temperatures can achieve the bromination of hydrocarbons, a process that can also be initiated by light. beilstein-journals.org
Table 2: Degradation Processes for Brominated Pollutants
| Degradation Type | Process | Description |
| Biological | Dehalogenating Bacteria | Microorganisms, particularly anaerobic bacteria, cleave the carbon-bromine bond, breaking down the compound. nih.govnih.gov |
| Photobiodegradation | A combination of light and microbial action, often by photosynthetic bacteria, degrades pollutants. scirp.org | |
| Abiotic | Photolysis | Degradation caused by exposure to light (UV or sunlight), leading to debromination. nih.gov |
| Electrolysis | Electrochemical processes that can be used to modify or break down organobromine compounds. mdpi.com | |
| Metal-Catalyzed Reactions | Transition metals are used as catalysts to promote reactions that transform or degrade the pollutants. dntb.gov.uamdpi.com |
Effective management of sites contaminated with brominated pollutants involves a multi-faceted approach, from risk assessment to the application of specific remediation technologies. mdpi.com The selection of a technology is often site-specific and may involve a combination of different methods. researchgate.net
Several innovative technologies are available for site remediation: nih.gov
Bioremediation: This involves stimulating the activity of naturally occurring microorganisms or introducing specialized microbes to degrade contaminants in soil and groundwater. nih.govepa.gov It is often considered a cost-effective and less disruptive method. frontiersin.org
In Situ Chemical Treatment: This includes technologies like activated carbon-based amendments, which adsorb contaminants and facilitate their degradation. epa.gov
Physical/Chemical Separation: Technologies such as air sparging can be used to remove volatile organic contaminants from groundwater by injecting air to flush them into the unsaturated zone for treatment. epa.gov
Containment: In some cases, containment strategies using barriers may be employed to prevent the further spread of contaminants. researchgate.net
The development of efficient and sustainable remediation technologies is an ongoing area of research. mdpi.com A crucial aspect of risk management is the establishment of clear regulatory guidelines to control the use and disposal of potentially harmful organobromine compounds, as highlighted by regulations like the Stockholm Convention on Persistent Organic Pollutants. nih.govliverpooluniversitypress.co.uk
Q & A
Q. What are the optimal synthetic conditions for preparing 1-Bromo-2-methylhexane with high purity and minimal by-products?
To minimize by-products like elimination products (e.g., alkenes), use a controlled radical bromination approach with N-bromosuccinimide (NBS) under inert atmosphere (argon/nitrogen). Maintain temperatures below 40°C to suppress competing elimination pathways. Purify the product via fractional distillation, and confirm purity using gas chromatography (GC) with flame ionization detection (FID) . For reproducibility, document reagent stoichiometry, solvent choice (e.g., CCl₄), and reaction time in the experimental section, adhering to journal guidelines for compound characterization .
Q. How should researchers characterize the structural identity of this compound?
Combine spectroscopic methods:
- ¹H/¹³C NMR : Assign peaks by comparing with literature data for analogous bromoalkanes. For example, the methyl group adjacent to the bromine atom typically resonates at δ ~1.8–2.1 ppm in ¹H NMR .
- Mass Spectrometry (EI-MS) : Look for molecular ion peaks at m/z 178 (M⁺) and fragment ions like [M-Br]⁺ at m/z 99 .
- IR Spectroscopy : Confirm C-Br stretching vibrations at ~550–650 cm⁻¹ .
Include raw spectral data in supplementary materials to enable peer validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Follow GHS hazard guidelines:
- Ventilation : Use fume hoods to avoid inhalation of vapors (H226: flammable liquid/vapor) .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, explosion-proof equipment, and static-safe clothing to prevent ignition (P210, P233) .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent environmental contamination .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound across studies?
Systematically compare experimental conditions:
- Solvent Effects : NMR chemical shifts vary with deuterated solvents (e.g., CDCl₃ vs. DMSO). Re-run spectra under standardized conditions .
- Impurity Analysis : Use high-resolution LC-MS to detect trace contaminants (e.g., residual starting materials) that may skew data .
- Cross-Validation : Correlate findings with computational predictions (e.g., DFT-calculated NMR shifts) to identify outliers . Publish conflicting data in supplementary materials with annotated explanations .
Q. What kinetic strategies are effective for studying SN2 vs. E2 reaction pathways of this compound?
Design competition experiments:
- Solvent Polarity : Use polar aprotic solvents (e.g., DMSO) to favor SN2, or bulky bases (e.g., tert-butoxide) to promote E2 .
- Isotopic Labeling : Introduce deuterium at the β-hydrogen position to track elimination via kinetic isotope effects (KIE) .
- Temperature Gradients : Monitor product ratios (alkyl bromide vs. alkene) via GC-MS at varying temperatures (25–80°C) to derive activation parameters .
Q. How can computational models predict the physicochemical properties of this compound, and how are they validated experimentally?
Leverage QSPR (Quantitative Structure-Property Relationship) models:
- Inputs : Molecular descriptors (e.g., molar refractivity, dipole moment) derived from DFT calculations (software: Gaussian, ORCA) .
- Validation : Compare predicted logP (octanol-water partition coefficient) with experimental shake-flask method results. Discrepancies >0.5 units warrant re-evaluation of model parameters .
- Applications : Use predicted vapor pressure data to optimize distillation protocols .
Methodological Challenges
Q. How to optimize chromatographic separation of this compound from stereoisomers or regioisomers?
- Column Selection : Use a chiral stationary phase (e.g., β-cyclodextrin) for enantiomers or a reverse-phase C18 column for regioisomers .
- Mobile Phase : Adjust acetonitrile/water ratios to achieve baseline separation (retention time differences ≥1 min) .
- Detection : Pair with evaporative light scattering (ELS) or refractive index (RI) detectors for non-UV-active compounds .
Q. What strategies ensure reproducibility in multi-step syntheses using this compound as a key intermediate?
- Intermediate Tracking : Use LC-MS to verify the integrity of intermediates at each step .
- Scale-Up Protocols : Maintain consistent stirring rates and cooling rates during exothermic reactions to avoid side reactions .
- Data Sharing : Publish full synthetic workflows, including failed attempts, in open-access repositories to aid troubleshooting .
Safety and Compliance
Q. How to design experiments involving this compound under oxygen-sensitive conditions?
- Schlenk Line Techniques : Use vacuum/inert gas cycles to remove oxygen from reaction vessels .
- Quenching Protocols : Terminate reactions with sodium thiosulfate to neutralize residual bromine species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
